molecular formula C10H8Cl2FNO3 B7768277 Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Cat. No. B7768277
M. Wt: 280.08 g/mol
InChI Key: IEUHWNLWVMLHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07642356B2

Procedure details

To 100 □ of 1,2-dichloroethane were added 10 g of 2,6-dichloro-5-fluoro-3-cyanopyridine, 3.6 g of zinc chloride, and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 50 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 4 hours. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was dried through distillation under reduced pressure, and 50 □ of a mixed solvent of ethanol and water ( 7:3, v/v ) was added thereto. Then, the reactor was cooled to 0˜10° C., and was stirred for 1 hour. The resulting solid was filtered and washed with 25 □ of a mixed solvent of ethanol and water ( 7:3, v/v ) having the same temperature, to obtain the title compound in the yield of 80% (11.7 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](C#N)=[CH:6][C:5]([F:10])=[C:4]([Cl:11])[N:3]=1.C([CH:14]([C:18]([O-:20])=O)[C:15]([O-:17])=[O:16])C.[K+].[K+].Cl.Cl[CH2:25][CH2:26]Cl>[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]1[C:7]([C:18](=[O:20])[CH2:14][C:15]([O:17][CH2:25][CH3:26])=[O:16])=[CH:6][C:5]([F:10])=[C:4]([Cl:11])[N:3]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1C#N)F)Cl
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])C(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
then was stirred
CUSTOM
Type
CUSTOM
Details
completion of the reaction by TLC
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried through distillation under reduced pressure, and 50 □ of a mixed solvent of ethanol and water ( 7:3
ADDITION
Type
ADDITION
Details
v/v ) was added
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reactor was cooled to 0˜10° C.
STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with 25 □ of a mixed solvent of ethanol and water ( 7:3

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C(CC(=O)OCC)=O)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.